Methylene dimethanesulfonate
Overview
Description
Synthesis Analysis
Methylene dimethanesulfonate, like its closely related derivatives methylene- and alkylidenecyclopropane, can be synthesized through several methods. Recent developments in the synthesis of such compounds have shown that they are highly strained yet remarkably stable, making them accessible for various chemical syntheses. Their strained nature, coupled with a large structural differentiation, enables these compounds to exhibit remarkable reactivities (Pellissier, 2014).
Molecular Structure Analysis
The molecular structure of methylene dimethanesulfonate is characterized by its strained but stable configuration. This structural attribute contributes to its distinct chemical behaviors. Analysis of its molecular geometry and energy states provides insights into the equilibrium bond angles and energy gaps between its states, which are crucial for understanding its reactivity and interactions with other molecules (Shavitt, 1985).
Chemical Reactions and Properties
Methylene dimethanesulfonate's reactivity is a key area of interest. It participates in various chemical reactions, including ring-opening reactions, cycloadditions, and polymerizations. Its unique chemical properties allow it to undergo transformations that are not attainable with less strained compounds. The literature highlights the versatility of methylene- and alkylidenecyclopropane derivatives in synthetic applications, reflecting the potential of methylene dimethanesulfonate in diverse chemical reactions (Pellissier, 2010).
Scientific Research Applications
HLö 7 dimethanesulfonate : This compound is effective against highly toxic organophosphorus compounds and shows promise as a reactivator of acetylcholinesterase inhibited by organophosphates, with potential applications in the treatment of chemical warfare agent poisoning (Eyer et al., 2005).
MDMS and DNA-Protein Cross-Linking : MDMS has been studied for its ability to cross-link proteins to DNA in cells treated with the compound, indicating its potential in studying or modifying DNA-protein interactions (O'Connor & Fox, 1989).
Busulfan (1,4-butanediol dimethanesulfonate) : Widely used in the treatment of chronic myelogenous leukemia, this compound has been shown to induce DNA damage, particularly at specific DNA sequences, which is important for its cytotoxicity (Iwamoto et al., 2004).
Comparison of Busulfan Analogs : Different analogs of busulfan have been compared for their effectiveness in depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients (Westerhof et al., 2000).
MMB4 DMS Toxicokinetics : A study on the toxicokinetics of MMB4 dimethanesulfonate, a bisquaternary pyridinium aldoxime, demonstrated its absorption and distribution patterns in different animal models, suggesting its potential use against organophosphorus nerve agent poisoning (Hong et al., 2013).
Immunosuppressive Properties : Research on two related dimethanesulfonates, NSC-102,627 and NSC-84,641, showed differing effects on immune suppression in mice, suggesting potential applications in immunotherapy or transplantation (Vadlamudi et al., 1971).
Pharmacology of Busulfan and Treosulfan : These dimethanesulfonates, used in high-dose chemotherapy and hematopoietic stem cell transplantation, have been the focus of pharmacological studies to understand their metabolism, anticancer activity, and pharmacokinetics (Galaup & Paci, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methylsulfonyloxymethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZWWDXNXZGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166019 | |
Record name | Methylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylene dimethanesulfonate | |
CAS RN |
156-72-9 | |
Record name | Methanediol, 1,1-dimethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylene dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylene dimethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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